molecular formula C15H12ClNO3 B5550442 N-(3-chloro-4-methylphenyl)-1,3-benzodioxole-5-carboxamide

N-(3-chloro-4-methylphenyl)-1,3-benzodioxole-5-carboxamide

Cat. No. B5550442
M. Wt: 289.71 g/mol
InChI Key: OGCVGDICTLSPMO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(3-chloro-4-methylphenyl)-1,3-benzodioxole-5-carboxamide and similar compounds involves condensation reactions, where specific precursors are combined under controlled conditions to form the desired compound. For example, compounds with related structures have been synthesized by condensation of isocyanates with amines, followed by cyclization with hydrazine hydrate (Ji et al., 2018). These methods emphasize the importance of selecting appropriate precursors and reaction conditions to achieve the desired molecular architecture.

Molecular Structure Analysis

Molecular structure analysis of compounds similar to N-(3-chloro-4-methylphenyl)-1,3-benzodioxole-5-carboxamide reveals detailed insights into their crystal structures. The determination of crystal structure provides valuable information on molecular geometry, bond lengths, angles, and the spatial arrangement of atoms within the molecule. For instance, the crystal structure determination of related compounds has been performed to understand their structural characteristics and their implications on biological activity (Lu et al., 2017).

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO3/c1-9-2-4-11(7-12(9)16)17-15(18)10-3-5-13-14(6-10)20-8-19-13/h2-7H,8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCVGDICTLSPMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203828
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(3-chloro-4-methylphenyl)-1,3-benzodioxole-5-carboxamide

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